![molecular formula C14H14N4O2 B11793194 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11793194.png)
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dicyclopropyl groups and a pyrazole ring with a carboxylic acid functional group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of dicyclopropyl groups. The pyrazole ring is then constructed, and the carboxylic acid group is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C12H12N4O2 and a molecular weight of approximately 244.25 g/mol. Its structure features a pyrazole ring, which is known for its pharmacological significance. The presence of the pyrimidine moiety enhances its interaction with biological targets, making it a versatile scaffold for drug design .
Pharmacological Applications
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid. Research indicates that compounds containing the pyrazole ring exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several pathogens. Pyrazole derivatives have been linked to effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest that the compound could be developed into new antimicrobial agents .
3. Anti-inflammatory Effects
Research has shown that pyrazole derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various organic reactions, including condensation reactions involving appropriate starting materials. The ability to modify the structure by introducing different substituents allows for the development of a library of derivatives with tailored biological activities.
Synthesis Pathway Example:
A common synthetic route involves:
- Formation of the Pyrazole Ring: Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of the Pyrimidine Moiety: Utilizing cyclization reactions to incorporate pyrimidine functionalities.
- Carboxylic Acid Formation: Employing carboxylation techniques to yield the final product.
Case Study 1: Anticancer Evaluation
A study evaluated various pyrazole derivatives for their anticancer activities using MTT assays on different cancer cell lines. Results indicated that specific modifications on the pyrazole ring significantly enhanced cytotoxicity compared to non-modified counterparts .
Case Study 2: Antimicrobial Screening
In another study, a series of pyrazole derivatives were screened for antimicrobial efficacy using disc diffusion methods against standard bacterial strains. The results showed that some derivatives exhibited potent antimicrobial activity, suggesting their potential use in treating infections .
Mechanism of Action
The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid stands out due to its unique structural features and potential applications. Similar compounds include:
1-(2,6-Dicyclopropylpyrimidin-4-yl)-piperidin-4-ylamine: Shares the pyrimidine ring but differs in the attached functional groups.
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane: Another compound with a similar pyrimidine ring but different ring structures attached. These compounds may have different chemical properties and applications, highlighting the uniqueness of this compound.
Biological Activity
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with pyrazole intermediates. The compound's structure can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, experiments conducted on hormone-independent prostate cells (PC-3) and human neuroblastoma cells (SH-SY5Y) showed significant antiproliferative effects at higher concentrations, with growth inhibition reaching approximately 85% in SH-SY5Y cells after treatment with this compound .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. Preliminary findings suggest that it may act on carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis . The structure-activity relationship studies indicate that modifications to the pyrazole ring can enhance or diminish biological activity.
Structure-Activity Relationships (SAR)
The SAR studies are crucial for understanding how structural modifications affect biological activity. For example:
Compound | Modification | Ki Value (hCA IX) |
---|---|---|
1a | None | 0.62 µM |
2a | Methylation | 0.47 µM |
1c | Alkylation | Not specified |
These findings indicate that even slight alterations in the molecular structure can significantly influence the compound's inhibitory potency against target enzymes .
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on human embryonic kidney cells (HEK293). Results indicated no significant antiproliferative effect at concentrations below 100 µM , suggesting a selective action against certain cancer cell lines .
- Comparative Analysis : Comparisons with other pyrazole derivatives revealed that while some compounds exhibited broader biological activity profiles, this compound showed promising specificity towards hCA IX and XII, making it a candidate for further development in targeted cancer therapies .
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
1-(2,6-dicyclopropylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H14N4O2/c19-14(20)10-5-6-18(17-10)12-7-11(8-1-2-8)15-13(16-12)9-3-4-9/h5-9H,1-4H2,(H,19,20) |
InChI Key |
YUWXLTIGCVROSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)C3CC3)N4C=CC(=N4)C(=O)O |
Origin of Product |
United States |
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